グルタル酸アニリド

概要

説明

Glutaranilic acid is an organic compound that belongs to the class of dicarboxylic acids. It is structurally characterized by the presence of two carboxyl groups attached to a five-carbon chain. This compound is of significant interest due to its various applications in industrial chemistry, medicine, and biological research.

科学的研究の応用

Glutaranilic acid has a wide range of applications in scientific research:

作用機序

Target of Action

Glutaranilic acid primarily targets Aspartate aminotransferase , Branched-chain-amino-acid aminotransferase , and Glutamate decarboxylase alpha . These enzymes play crucial roles in amino acid metabolism, particularly in the catabolism of lysine, hydroxylysine, and tryptophan .

Mode of Action

It is known that glutaranilic acid can interfere with the enzymatic steps involved in the conversion of certain amino acids . This interference can lead to changes in the metabolic pathways of these amino acids, affecting their normal functioning .

Biochemical Pathways

Glutaranilic acid is produced in the body during the metabolism of certain amino acids, including lysine, hydroxylysine, and tryptophan . It is generated within the brain from mitochondrial catabolism of these amino acids . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .

Pharmacokinetics

It is known that glutaranilic acid accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . This accumulation can have significant effects on the bioavailability of the compound and its overall impact on the body .

Result of Action

The accumulation of Glutaranilic acid in the body can lead to a variety of effects. It disrupts neurotransmission, redox homeostasis, bioenergetics, and myelination, and induces reactive astrogliosis and neuronal death . In addition, it can provoke neurodevelopmental motor delay, cognitive impairment, and convulsions .

生化学分析

Biochemical Properties

Glutaranilic acid plays a significant role in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates these degradation processes . The nature of these interactions involves the conversion of glutaric acid into glutaryl-CoA, a crucial step in the catabolism of certain amino acids .

Cellular Effects

The presence of Glutaranilic acid in cells can lead to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3HGA) in bodily tissues, particularly in the brain . This accumulation can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Glutaranilic acid exerts its effects through its interactions with the GCDH enzyme . Variants in the gene encoding this enzyme can lead to GA1, resulting in an inability to effectively metabolize Glutaranilic acid . This can lead to changes in gene expression and potentially result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glutaranilic acid can change over time. For instance, studies have shown that patients with GA1 have increased concentrations of glutarylcarnitine (C5DC) and glutaric acid (GA) in their urine . These levels were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .

Metabolic Pathways

Glutaranilic acid is involved in the metabolic pathway that degrades L-lysine, L-hydroxylysine, and L-tryptophan . This process is mediated by the GCDH enzyme . Variations in this pathway can lead to changes in metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Glutaranilic acid can be synthesized through several methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis, is also a viable synthetic route .

Industrial Production Methods: In industrial settings, glutaric acid, a precursor to glutaranilic acid, is often produced as a by-product of adipic acid production. This process involves the recovery of mixed straight-chain dicarboxylic acids, which contain approximately 50% glutaric acid . The separation methods include extraction, crystallization, rectification, urea complexation, and esterification .

化学反応の分析

Types of Reactions: Glutaranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Glutaranilic acid can be oxidized using hydrogen peroxide, which is an environmentally friendly oxidant.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products: The major products formed from these reactions include glutaric anhydride, glutaric esters, and various substituted derivatives .

類似化合物との比較

Adipic Acid: Another dicarboxylic acid with a six-carbon chain, commonly used in the production of nylon.

Succinic Acid: A four-carbon dicarboxylic acid involved in the citric acid cycle.

Pimelic Acid: A seven-carbon dicarboxylic acid used in the synthesis of various polymers.

Uniqueness: Glutaranilic acid is unique due to its five-carbon chain, which provides specific properties that are beneficial in decreasing polymer elasticity . Its ability to inhibit beta-glucuronidase also sets it apart from other dicarboxylic acids .

生物活性

Glutaranilic acid, a derivative of glutaric acid, has garnered attention in the field of biochemistry due to its potential biological activities. This compound is particularly noted for its implications in metabolic disorders, its virucidal properties, and its role in various biochemical pathways. This article reviews the biological activity of glutaranilic acid, supported by case studies and research findings.

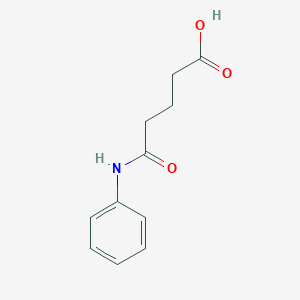

Glutaranilic acid is characterized by its two carboxylic acid groups and an amine group, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

1. Virucidal Activity

Research indicates that glutaranilic acid exhibits significant virucidal activity against rhinoviruses. A study demonstrated that at a pH of 4.0, glutaranilic acid effectively inactivated rhinovirus type 14. The virucidal effect was found to be concentration-dependent and related to the proportion of the compound in its diprotonated form .

Table 1: Virucidal Effect of Glutaranilic Acid on Rhinoviruses

| Concentration (mM) | Virucidal Activity (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 60 |

| 2.0 | 90 |

This table illustrates the correlation between the concentration of glutaranilic acid and its effectiveness in viral inactivation.

2. Metabolic Disorders

Glutaranilic acid is also implicated in metabolic disorders such as glutaric aciduria type 1 (GA1). This autosomal recessive disorder results from a deficiency in glutaryl-CoA dehydrogenase, leading to an accumulation of glutaric acid in the body. Clinical cases have shown that elevated levels of glutaric acid correlate with neurological symptoms such as dystonia and dyskinesia .

Case Study: Glutaric Aciduria Type 1

- Patient Profile : An infant presented with seizures and developmental delays.

- Findings : MRI revealed basal ganglia changes; urine analysis showed elevated glutaric acid levels.

- Treatment : Dietary modifications and pharmacotherapy led to stabilization of symptoms.

3. Antimicrobial Properties

Glutaranilic acid has been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by disrupting cell membranes and inhibiting growth through interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Glutaranilic Acid | Staphylococcus aureus | 15 |

| Linoleic Acid | Escherichia coli | 20 |

| Myristic Acid | Pseudomonas aeruginosa | 18 |

The mechanisms by which glutaranilic acid exerts its biological effects include:

- pH Modulation : The compound's efficacy against viruses is enhanced at lower pH levels, suggesting a dual mechanism involving both acidity and direct viral interaction .

- Metabolic Interference : In metabolic disorders, the accumulation of glutaranilic acid disrupts normal metabolic processes, leading to toxic effects on neurological functions .

特性

IUPAC Name |

5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279004 | |

| Record name | Glutaranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-99-3 | |

| Record name | Glutaranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutaranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium acetate in the cyclodehydration of glutaranilic acids?

A1: While the provided abstract [] does not delve into the specific mechanism or the role of sodium acetate, it highlights its function in the cyclodehydration of glutaranilic acids. This suggests that sodium acetate likely acts as a base or catalyst in the reaction, facilitating the cyclization process. Further investigation into the full text of the paper would be required to elaborate on the specific mechanism and the influence of sodium acetate on the reaction kinetics and yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。